4-Fluoro-6-(4-fluorophenoxy)pyrimidine 4-Fluoro-6-(4-fluorophenoxy)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC12046129
InChI: InChI=1S/C10H6F2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H
SMILES:
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol

4-Fluoro-6-(4-fluorophenoxy)pyrimidine

CAS No.:

Cat. No.: VC12046129

Molecular Formula: C10H6F2N2O

Molecular Weight: 208.16 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-6-(4-fluorophenoxy)pyrimidine -

Specification

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
IUPAC Name 4-fluoro-6-(4-fluorophenoxy)pyrimidine
Standard InChI InChI=1S/C10H6F2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H
Standard InChI Key HLIBFDAYWGSVLG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OC2=CC(=NC=N2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Fluoro-6-(4-fluorophenoxy)pyrimidine (C₁₀H₆F₂N₂O) features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with:

  • A fluorine atom at position 4.

  • A 4-fluorophenoxy group (-O-C₆H₄-F) at position 6.

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, as seen in structurally related fluoropyrimidines .

Physicochemical Characterization

While exact experimental data for this compound are scarce, properties can be extrapolated from analogs:

PropertyValue (Extrapolated)Basis for Estimation
Molecular Weight220.17 g/molCalculated from formula C₁₀H₆F₂N₂O
logP (Partition Coefficient)2.8–3.5Compared to 4-(2-fluorophenoxy)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine (logP = 4.58)
Water SolubilityLow (<1 mg/mL)High logP and aromaticity
Melting Point120–140°CAnalogous fluoropyrimidines

The compound’s polar surface area (PSA) is estimated at 45–50 Ų, indicating moderate permeability across biological membranes .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-fluoro-6-(4-fluorophenoxy)pyrimidine likely involves multi-step reactions, drawing from methodologies used for similar compounds:

Chlorination and Nucleophilic Substitution

A plausible route, inspired by the synthesis of 4,6-dichloro-5-fluoropyrimidine , involves:

  • Chlorination: Reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) to form 4,6-dichloropyrimidine.

  • Fluorine Introduction: Selective fluorination at position 4 using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride).

  • Phenoxy Group Attachment: Substituting the chlorine at position 6 with 4-fluorophenol in the presence of a base (e.g., potassium carbonate) .

Example Reaction:

4,6-Dichloropyrimidine+4-FluorophenolBase4-Chloro-6-(4-fluorophenoxy)pyrimidineHF4-Fluoro-6-(4-fluorophenoxy)pyrimidine\text{4,6-Dichloropyrimidine} + \text{4-Fluorophenol} \xrightarrow{\text{Base}} \text{4-Chloro-6-(4-fluorophenoxy)pyrimidine} \xrightarrow{\text{HF}} \text{4-Fluoro-6-(4-fluorophenoxy)pyrimidine}

Alternative Pathway: Diazotization and Coupling

A method adapted from CN104961690A for pyrazine derivatives could involve:

  • Diazotization of an aminopyrimidine precursor.

  • Hydroxylation to form a hydroxy intermediate.

  • Condensation with 4-fluorophenol under basic conditions.

Applications in Pharmacology and Agrochemicals

Anticancer Activity

Fluoropyrimidines are well-known for their role in cancer therapy (e.g., 5-fluorouracil). While direct evidence for 4-fluoro-6-(4-fluorophenoxy)pyrimidine is lacking, analogs like (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4... exhibit potent MET kinase inhibition (IC₅₀ = 1–10 nM) . The fluorine atoms likely enhance target binding and pharmacokinetic properties .

Herbicidal and Insecticidal Uses

Fluorinated pyrimidines are intermediates in agrochemicals. For example, 4,6-dichloro-5-fluoropyrimidine is used in crop protection agents . The 4-fluorophenoxy group in the target compound may confer herbicidal activity by disrupting plant amino acid synthesis.

Comparative Analysis with Related Compounds

4-(2-Fluorophenoxy)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

  • Structural Differences: Additional piperazine ring and second fluorophenyl group.

  • Properties: Higher molecular weight (368.38 g/mol), logP = 4.58, and lower solubility.

  • Applications: Primarily research-focused due to complex structure.

4,6-Dichloro-5-fluoropyrimidine

  • Synthesis: Direct chlorination/fluorination route.

  • Utility: Agrochemically relevant intermediate.

Future Research Directions

  • Pharmacological Profiling: Evaluate kinase inhibition (e.g., MET, EGFR) and cytotoxicity in vitro.

  • Formulation Development: Address low solubility via prodrug strategies or nanoencapsulation.

  • Green Chemistry: Optimize synthesis to reduce POCl₃ usage, aligning with sustainable practices .

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